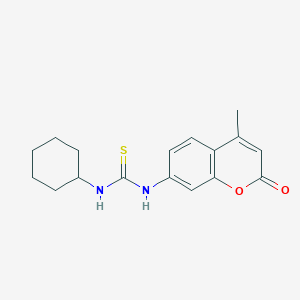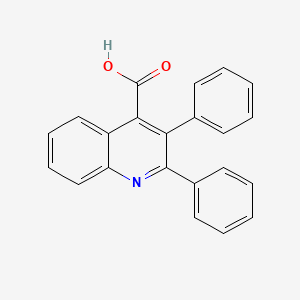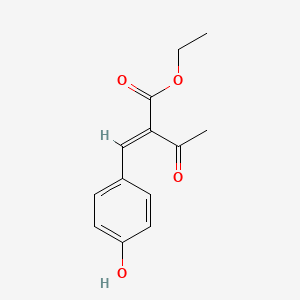
N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea, also known as COTU, is a compound that has gained attention in the scientific community due to its potential applications in various fields. COTU is a synthetic compound that is widely used in research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to inhibit the activity of enzymes, such as protein kinase C and phospholipase A2, which are involved in cell signaling and regulation. N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has also been shown to modulate the activity of ion channels, such as voltage-gated calcium channels, which are involved in the transmission of electrical signals in cells.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to have various biochemical and physiological effects in cells and organisms. In cells, N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to induce apoptosis, inhibit cell proliferation, and modulate the activity of enzymes and ion channels. In organisms, N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea also has some limitations, such as its limited solubility in water and its potential to form insoluble aggregates at high concentrations.
Future Directions
There are several future directions for research on N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea, including its potential applications in drug development, its mechanism of action, and its interactions with other molecules and signaling pathways. Some potential future directions for research on N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea include investigating its potential as a therapeutic agent for cancer, neurological disorders, and autoimmune diseases; elucidating its mechanism of action at the molecular and cellular levels; and investigating its interactions with other molecules, such as neurotransmitters and cytokines.
Synthesis Methods
N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is synthesized through a simple reaction between cyclohexyl isothiocyanate and 4-methyl-7-hydroxy-2H-chromen-2-one. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide or dichloromethane. The resulting product is purified through recrystallization to obtain pure N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea.
Scientific Research Applications
N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to modulate the activity of neurotransmitters, such as dopamine and serotonin, and has potential applications in the treatment of neurological disorders, such as Parkinson's disease and depression. In immunology, N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to modulate the activity of immune cells, such as T cells and macrophages, and has potential applications in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
properties
IUPAC Name |
1-cyclohexyl-3-(4-methyl-2-oxochromen-7-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-11-9-16(20)21-15-10-13(7-8-14(11)15)19-17(22)18-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPWBZSRWPQRSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[({[2-(4-methoxyphenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5858780.png)

![methyl 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5858792.png)
![2-(benzylthio)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5858799.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime]](/img/structure/B5858811.png)

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5858826.png)


![5-{[(3-chloro-2-methylphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5858839.png)

![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5858849.png)

